Quinazoline-8-carbaldehyde
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Overview
Description
Quinazoline-8-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C9H6N2O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an aldehyde group at the 8th position of the quinazoline ring, making it a valuable intermediate in the synthesis of various biologically active compounds .
Mechanism of Action
Target of Action
Quinazoline-8-carbaldehyde, like other quinazoline derivatives, is known to interact with multiple targets. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity, wherein specific as well as multiple targets are involved .
Mode of Action
It is known that quinazoline derivatives can inhibit certain proteins, such as histone methyltransferase (g9a) and g9a-like protein (glp) . These proteins play a crucial role in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects.
Biochemical Pathways
Quinazoline derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit histone methyltransferase, which plays a crucial role in the methylation of histones . This process is a key part of the epigenetic regulation of gene expression. By inhibiting this process, quinazoline derivatives can potentially disrupt normal gene expression patterns and affect various cellular processes.
Pharmacokinetics
It is known that the use of multiple drug combinations, such as those involving quinazoline derivatives, can often lead to drug-drug interactions and altered pharmacokinetics . These alterations can affect the bioavailability of the drugs and may lead to unintended outcomes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the compound’s ability to interact with multiple targets . For instance, by inhibiting histone methyltransferase, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s pharmacokinetics and potentially lead to drug-drug interactions . Additionally, factors such as pH and temperature can potentially affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinazoline-8-carbaldehyde can be synthesized through several methods, including:
Aza-reaction: This involves the reaction of aniline derivatives with formylating agents under controlled conditions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between aniline derivatives and formylating agents, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the formylation of quinazoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Quinazoline-8-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pressure.
Major Products Formed:
Oxidation: Quinazoline-8-carboxylic acid.
Reduction: Quinazoline-8-methanol.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Quinazoline-8-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and antibacterial agents.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
- Quinoline
- Quinazoline-4-carboxylic acid
- Quinazoline-2,4-dione
- Quinazoline-3-oxide
Properties
IUPAC Name |
quinazoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXROZDCKLWDZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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